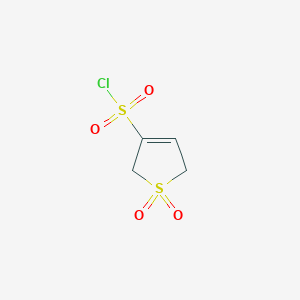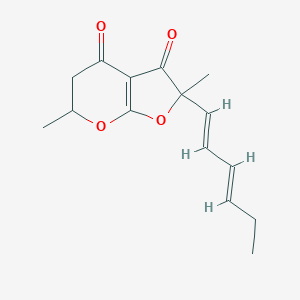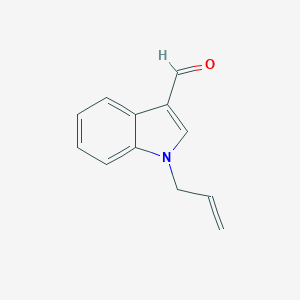
1-烯丙基-1H-吲哚-3-甲醛
描述
Synthesis Analysis
The synthesis of 1-Allyl-1H-indole-3-carbaldehyde involves various methods, including three-component, one-pot domino reactions which combine allylindation of 1H-indole-3-carbaldehyde with dehydrative alkylation of C and N nucleophiles, offering an efficient approach to functionalized indolylbutenes (Colombo et al., 2008). Another method involves gold-catalyzed cycloisomerizations yielding 1H-indole-2-carbaldehydes, demonstrating the versatility of indole derivatives in synthetic organic chemistry (Kothandaraman et al., 2011).
Molecular Structure Analysis
The molecular structure of 1-Allyl-1H-indole-3-carbaldehyde exhibits interesting features, including the planarity of the indole ring system and the spatial arrangement of the allyl and carbaldehyde groups. Detailed structural analysis reveals stabilization mechanisms involving hydrogen bonds and π–π interactions, which contribute to the compound's chemical stability and reactivity (Selvanayagam et al., 2008).
Chemical Reactions and Properties
1-Allyl-1H-indole-3-carbaldehyde participates in a variety of chemical reactions, including nucleophilic substitution, which allows for the generation of new heterocyclic compounds. The reactivity of this compound under different conditions demonstrates its versatility in organic synthesis, making it a valuable building block for the construction of complex molecular architectures (Vikrishchuk et al., 2019).
Physical Properties Analysis
The physical properties of 1-Allyl-1H-indole-3-carbaldehyde, including melting points, boiling points, and solubility, are crucial for its handling and application in synthesis. These properties are influenced by the molecular structure and functional groups present in the compound. Understanding these properties is essential for optimizing reaction conditions and for the purification of the synthesized products.
Chemical Properties Analysis
The chemical properties of 1-Allyl-1H-indole-3-carbaldehyde, such as reactivity with various nucleophiles and electrophiles, acid-base behavior, and photochemical stability, are key to its application in organic synthesis. Studies on its reactivity patterns provide insights into the mechanisms of complex reactions and facilitate the development of new synthetic methodologies (Malamidou-Xenikaki et al., 1997).
科学研究应用
在多组分反应中的作用
1H-吲哚-3-甲醛及其衍生物,包括 1-烯丙基-1H-吲哚-3-甲醛,是生成生物活性结构的必需且有效的化学前体 . 它们在多组分反应 (MCRs) 中起着重要作用,这些反应可以获得复杂分子 . 这些反应通常具有高产率、操作简便、时间和成本效益 .
活性分子的合成
这些化合物是合成活性分子的理想前体 . 它们用于组装药学上感兴趣的支架 .
生物活性
吲哚衍生物具有多种生物活性,例如抗病毒、抗炎、抗癌、抗HIV、抗氧化、抗菌、抗结核、抗糖尿病、抗疟疾、抗胆碱酯酶活性等 .
类似物的制备
吲哚-3-甲醛用于制备具有 NR1R2 基团的吲哚植物抗毒素环芸苔素类似物 .
高阶吲哚的合成
它被用作合成高阶吲哚的起始原料,包括异吲哚并[2,1-a]吲哚、海兔素和 4-取代的四氢苯并[cd]吲哚 .
药物活性化合物合成的关键
1H-吲哚-3-甲醛及其衍生物非常重要,因为它们不仅被认为是合成药物活性化合物和吲哚生物碱的关键 ,但它们在合成各种杂环衍生物中也起着至关重要的作用
安全和危害
未来方向
作用机制
Target of Action
1-Allyl-1H-indole-3-carbaldehyde, like other indole derivatives, is a significant heterocyclic system in natural products and drugs . It plays a crucial role in cell biology and is a key intermediate for the preparation of biologically active compounds . .
Mode of Action
These compounds can bind with high affinity to multiple receptors, which can help in developing new useful derivatives .
Biochemical Pathways
Indole derivatives, including 1-Allyl-1H-indole-3-carbaldehyde, are synthesized from tryptophan via intermediates such as indole-3-acetaldoxime and indole-3-acetonitrile . They play a significant role in the biosynthesis of indole-3-carbaldehyde and indole-3-carboxylic acid derivatives . These compounds are involved in the defense mechanisms of plants against pathogens .
Result of Action
They have been used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .
属性
IUPAC Name |
1-prop-2-enylindole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c1-2-7-13-8-10(9-14)11-5-3-4-6-12(11)13/h2-6,8-9H,1,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFIVJAIYQNRQOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C=C(C2=CC=CC=C21)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60355447 | |
| Record name | 1-Allyl-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60355447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
111480-86-5 | |
| Record name | 1-Allyl-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60355447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 1-Allyl-1H-indole-3-carbaldehyde utilized in the synthesis of the Fe3+ chemosensor?
A1: 1-Allyl-1H-indole-3-carbaldehyde serves as a crucial starting material in the synthesis of the alkylated pyridine chalcone (AIPO) chemosensor. The compound reacts with 2-acetyl pyridine, forming AIPO through an ultrasound-assisted method []. This chalcone structure, containing both indole and pyridine moieties, is responsible for the selective fluorescence quenching observed in the presence of Fe3+.
Q2: What structural characterization data is available for the synthesized chemosensor AIPO?
A2: The study utilized several spectroscopic techniques to confirm the structure of AIPO. These methods likely include:
Q3: Does the structure of AIPO provide any insights into its selectivity for Fe3+?
A3: While the abstract doesn't delve into the specific structural reasons for AIPO's selectivity towards Fe3+, it does mention that a 1:1 binding stoichiometry between AIPO and Fe3+ was determined []. This suggests that specific atoms within the AIPO molecule, potentially nitrogen atoms within the indole or pyridine rings, are involved in coordinating with the Fe3+ ion. Further investigation into the structure of the AIPO-Fe3+ complex, possibly through computational chemistry methods, would be necessary to fully elucidate the basis for this selectivity.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


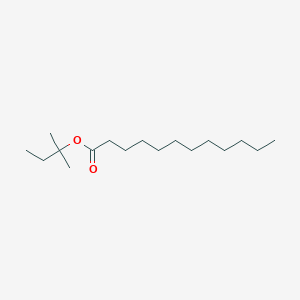


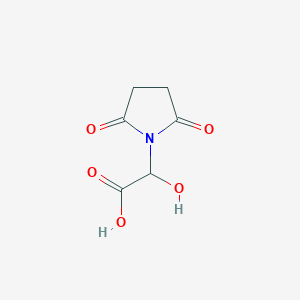

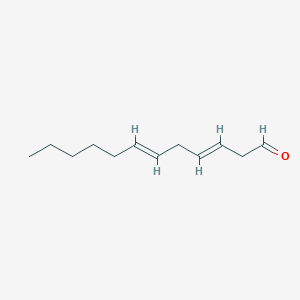
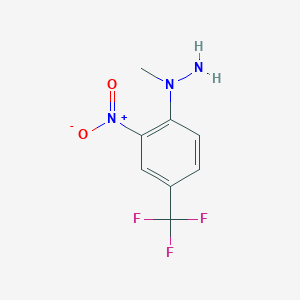
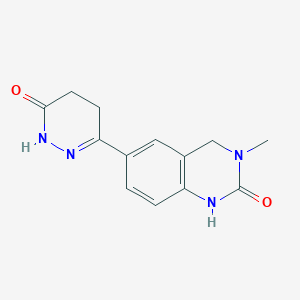
![tert-butyl N-[[(E)-pyrrol-2-ylidenemethyl]amino]carbamate](/img/structure/B40186.png)
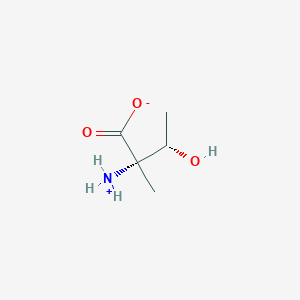
![N-[2-(Chloroacetyl)-4-fluorophenyl]-N-methylformamide](/img/structure/B40190.png)

